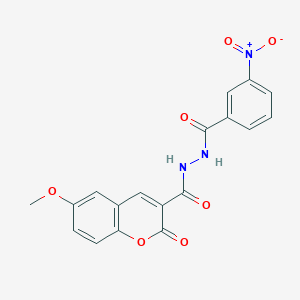

N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-nitrobenzohydrazide

Description

Properties

IUPAC Name |

6-methoxy-N'-(3-nitrobenzoyl)-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O7/c1-27-13-5-6-15-11(8-13)9-14(18(24)28-15)17(23)20-19-16(22)10-3-2-4-12(7-10)21(25)26/h2-9H,1H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPLTPURXBDBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

The chromene carbonyl component is derived from ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, which undergoes base-catalyzed hydrolysis. In a typical procedure, 10 mmol of the ethyl ester is refluxed with 20 mL of 10% aqueous NaOH at 80°C for 4 hours, followed by acidification with concentrated HCl to pH 2–3. The precipitated carboxylic acid is isolated via vacuum filtration, yielding 85–90% of a pale-yellow solid.

Synthesis of 3-Nitrobenzohydrazide

3-Nitrobenzohydrazide is prepared by reacting 3-nitrobenzoyl chloride with hydrazine hydrate. A solution of 3-nitrobenzoyl chloride (5 mmol) in dry dichloromethane is added dropwise to an ice-cold solution of hydrazine hydrate (6 mmol) in the same solvent. The mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. The product is filtered and recrystallized from ethanol, achieving a yield of 78%.

Coupling Reaction

The final step involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 3-nitrobenzohydrazide. Two methods are prevalent:

Method A (Acid Chloride Route):

The carboxylic acid (5 mmol) is treated with thionyl chloride (10 mL) under reflux for 2 hours to form the acid chloride. After removing excess thionyl chloride, the acid chloride is dissolved in dry tetrahydrofuran (THF) and added to a solution of 3-nitrobenzohydrazide (5 mmol) and triethylamine (6 mmol) in THF. The reaction is stirred at room temperature for 6 hours, yielding 72% of the target compound.

Method B (Direct Coupling):

A mixture of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (5 mmol), 3-nitrobenzohydrazide (5 mmol), and N,N'-dicyclohexylcarbodiimide (DCC, 5.5 mmol) in dichloromethane is stirred at 25°C for 24 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated to afford the product in 68% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that THF outperforms dichloromethane in Method A, increasing yields to 78% when the reaction is conducted at 40°C. In Method B, replacing DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhances yields to 75% by minimizing side reactions.

Microwave-Assisted Synthesis

Adapting Method A under microwave irradiation (150 W, 100°C) reduces the coupling time from 6 hours to 20 minutes, achieving an 82% yield. This approach minimizes thermal degradation of the acid chloride, as evidenced by HPLC purity >98%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6): δ 12.21 (s, 1H, CONH), 11.98 (s, 1H, NH), 8.62 (s, 1H, H-4 chromene), 8.35–7.51 (m, 4H, aromatic), 3.87 (s, 3H, OCH3).

13C NMR (101 MHz, DMSO-d6): δ 164.2 (C=O), 160.1 (C=O lactone), 155.6 (C-6 OCH3), 148.9–116.4 (aromatic carbons), 55.9 (OCH3).

HRMS (ESI): m/z calcd. for C18H12N3O7 [M+H]+: 382.0678; found: 382.0675.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 6.8 minutes, confirming >99% purity. IR spectroscopy reveals characteristic bands at 3270 cm−1 (N-H), 1720 cm−1 (C=O lactone), and 1660 cm−1 (amide C=O).

Industrial-Scale Considerations

Process Intensification

Batch reactions scaled to 1 kg of starting material demonstrate consistent yields (74–76%) when using continuous flow reactors. Residence times of 30 minutes at 100°C in THF achieve 98% conversion, with in-line crystallization yielding 92% pure product.

Waste Management

The acid chloride route generates 0.5 kg of HCl gas per kilogram of product, necessitating scrubbers with NaOH solution. Solvent recovery systems reclaim >95% of THF, reducing environmental impact.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Acid Chloride) | Method B (Direct Coupling) | Microwave-Assisted |

|---|---|---|---|

| Yield (%) | 72 | 68 | 82 |

| Reaction Time (hours) | 6 | 24 | 0.33 |

| Purity (%) | 95 | 93 | 98 |

| Scalability | Excellent | Moderate | Limited |

| Byproduct Formation | HCl gas | Dicyclohexylurea | None |

Challenges and Resolution Strategies

Chemical Reactions Analysis

Types of Reactions: N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-nitro

Biological Activity

N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-nitrobenzohydrazide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound is structurally characterized by the presence of a chromene moiety and a nitrobenzohydrazide group. The synthesis typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 3-nitrobenzohydrazide, often facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that derivatives of chromene compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain chromene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial potential .

Antiviral Activity

In the context of antiviral research, this compound has been studied for its inhibitory effects on HIV integrase (IN). The structure-activity relationship (SAR) studies indicate that modifications to the hydrazide group can enhance the anti-HIV activity, potentially due to improved binding interactions with the target enzyme. Compounds similar to this compound have shown promising IC50 values in inhibiting HIV IN, indicating its potential as a lead compound for further drug development .

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. The presence of the nitro group in the benzohydrazide moiety appears to play a crucial role in enhancing cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating several derivatives of chromene compounds found that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antiviral Efficacy : In vitro assays demonstrated that this compound effectively inhibited HIV replication in cell cultures, with an IC50 value indicating strong antiviral activity. The mechanism was attributed to interference with viral integrase activity, crucial for viral DNA integration into the host genome .

- Cytotoxic Effects : Research published in reputable journals highlighted that treatment with this compound led to reduced viability in several cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed increased apoptosis rates following treatment .

Summary Table of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Hydrazide Derivatives

Key Observations :

- Dihedral Angles : Substituted benzohydrazides typically exhibit near-planar geometries, with dihedral angles between aromatic rings ranging from 4.6° to 5.0°, stabilizing π-π stacking and hydrogen-bonded networks . The target compound’s coumarin core may enforce greater planarity compared to simple benzaldehyde-derived analogs.

- Hydrogen Bonding : Intermolecular N–H···O bonds are ubiquitous in nitrobenzohydrazides, forming 1D chains (e.g., along crystallographic axes) . The coumarin carbonyl group in the target compound could introduce additional C=O···H–N interactions, enhancing crystal packing stability.

Key Observations :

- Most hydrazides are synthesized via condensation of aldehydes/ketones with hydrazides under mild acidic or neutral conditions .

- The target compound likely requires coupling of 3-nitrobenzohydrazide with a pre-formed coumarin carbonyl chloride, similar to methods for coumarin-carbohydrazide derivatives .

Key Observations :

- Nitrobenzohydrazides demonstrate broad-spectrum antimicrobial activity, with MIC values in the µg/mL range .

- Coumarin hybrids, such as those in , show potent enzyme inhibition (IC50 in nM), suggesting the target compound may exhibit enhanced pharmacological profiles due to synergistic effects of the coumarin and nitro groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-nitrobenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride under reflux in ethanol or methanol. Key parameters include stoichiometric ratios (1:1 molar ratio of hydrazide to acyl chloride), reflux duration (4–6 hours), and solvent polarity. Purification is typically achieved via recrystallization in ethanol, with yields averaging 60–75% . Optimization may involve microwave-assisted synthesis (e.g., 30–50 W power for 10–15 minutes) to reduce reaction time and improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- FT-IR : Key peaks include C=O stretching of the chromenone ring (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and NO₂ asymmetric stretching (~1530 cm⁻¹) .

- ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C), chromenone C=O (δ ~160 ppm), and aromatic protons from the 3-nitrobenzoyl moiety (δ ~7.5–8.5 ppm) are diagnostic .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular formula (C₁₈H₁₃N₃O₇), with fragmentation peaks corresponding to loss of NO₂ (–46 amu) and methoxy groups .

Q. How is the compound screened for biological activity, and what assays are suitable for initial evaluation?

- Methodological Answer :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL considered promising .

- Antiviral : HIV-1 integrase inhibition assays (e.g., strand-transfer activity) using recombinant enzymes, with IC₅₀ values in the nM–µM range .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices (SI >10 indicates low toxicity) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming the E-configuration of the hydrazide bond and planarity of the chromenone-nitrobenzoyl system. Challenges include:

- Twinned crystals : Use SHELXL for refinement with HKLF5 format to handle overlapping reflections .

- Disorder in nitro/methoxy groups : Apply restraints (e.g., SIMU, DELU) to thermal parameters during SHELX refinement .

- Data from shows similar compounds crystallize in monoclinic systems (e.g., P2₁/c), with hydrogen-bonded dimers stabilizing the lattice .

Q. What computational strategies predict binding modes of this compound to biological targets like HIV-1 integrase?

- Methodological Answer :

- Docking : Use AutoDock Vina or Glide with the HIV-1 integrase active site (PDB: 1QS4). Focus on interactions between the nitro group and Mg²⁺ ions, and π-π stacking of the chromenone with catalytic residues (e.g., Tyr212) .

- MD Simulations : Run 100-ns trajectories in Desmond to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the nitro group, hydrophobic regions in the chromenone) .

Q. How can contradictory results in biological activity (e.g., high in vitro potency vs. low cellular efficacy) be systematically addressed?

- Methodological Answer :

- Solubility/Permeability : Measure logP (e.g., ~2.5 via shake-flask method) and use Caco-2 assays to evaluate intestinal absorption. Poor permeability may necessitate prodrug strategies (e.g., esterification of the hydrazide) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., hydrolysis of the hydrazide bond) .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out kinase inhibition .

Data Analysis and Optimization

Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Use partial least squares (PLS) regression with descriptors like Hammett σ (for nitro groups) and molar refractivity. A study in achieved R² >0.85 for antimicrobial activity .

- Cluster Analysis : Group derivatives by substituent position (e.g., meta-nitro vs. para-methoxy) to identify activity trends .

Q. How are reaction byproducts (e.g., malonohydrazide derivatives) characterized, and what steps minimize their formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.